molecular formula C19H24Cl3N7O6 B593721 (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) CAS No. 150731-85-4

(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride)

Cat. No.: B593721
CAS No.: 150731-85-4
M. Wt: 554.8
InChI Key: PODZJLOKQRGHJH-WMBFYOGGSA-N
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Description

(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) is a derivative of folic acid, a vital B-vitamin necessary for numerous biological processes. This compound is a reduced form of folic acid and plays a crucial role in the synthesis of nucleic acids and amino acids. It is often used in biochemical research and clinical applications due to its involvement in cellular metabolism and its potential therapeutic benefits.

Properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-6,7-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O6.3ClH/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;;/h1-4,11-12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);3*1H/t11?,12-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSBUMDMTVSGRA-WMBFYOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl3N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) typically involves the reduction of folic acid. One common method includes the use of reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction is carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the selective reduction of the pteridine ring system.

Industrial Production Methods: Industrial production of (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) often involves large-scale catalytic hydrogenation processes. The use of palladium or platinum catalysts is common, and the reaction is conducted under high pressure and temperature to achieve efficient conversion. The product is then purified through crystallization or chromatography techniques to obtain the desired hydrochloride salt.

Types of Reactions:

    Oxidation: (6R,S)-5,6,7,8-Tetrahydrofolic Acid can undergo oxidation to form dihydrofolic acid or folic acid.

    Reduction: It can be further reduced to form more reduced derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the pteridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: Dihydrofolic acid, folic acid.

    Reduction Products: More reduced forms of tetrahydrofolic acid.

    Substitution Products: Derivatives with substituted groups on the pteridine ring.

Scientific Research Applications

(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Plays a role in studies of cellular metabolism, particularly in the synthesis of nucleotides and amino acids.

    Medicine: Investigated for its potential therapeutic effects in treating conditions related to folate deficiency, such as anemia and certain types of cancer.

    Industry: Utilized in the production of pharmaceuticals and as a fortifying agent in food products.

Mechanism of Action

The mechanism of action of (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) involves its role as a cofactor in various enzymatic reactions. It participates in the transfer of one-carbon units in the synthesis of nucleotides and amino acids. The compound interacts with enzymes such as thymidylate synthase and methionine synthase, facilitating the conversion of substrates into essential biomolecules. This activity is crucial for DNA synthesis and repair, as well as for the regulation of homocysteine levels in the body.

Comparison with Similar Compounds

    Dihydrofolic Acid: An intermediate in the reduction of folic acid to tetrahydrofolic acid.

    5-Methyltetrahydrofolate: A biologically active form of folate involved in methylation reactions.

    5-Formyltetrahydrofolate: Another reduced form of folate with distinct biological functions.

Uniqueness: (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) is unique due to its specific role in the reduction of folic acid and its involvement in critical biochemical pathways. Unlike other forms of folate, it is directly involved in the synthesis of nucleotides and amino acids, making it indispensable for cellular metabolism and growth.

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